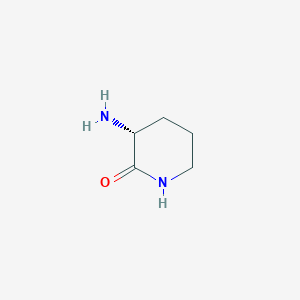

(R)-3-Aminopiperidin-2-one

Description

Properties

IUPAC Name |

(3R)-3-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCMTCQQDULIFE-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C(=O)NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428379 | |

| Record name | (R)-3-aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88763-76-2 | |

| Record name | (R)-3-aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Aminopiperidine-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Aminopiperidin-2-one: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminopiperidin-2-one is a chiral cyclic amine and a crucial building block in the synthesis of various pharmaceutical compounds. Its rigid, stereodefined structure makes it a valuable intermediate in the development of targeted therapies. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, synthesis, and biological relevance of this compound, with a focus on its role as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. Detailed experimental protocols for its synthesis and resolution are provided, along with a summary of its quantitative data and a discussion of relevant signaling pathways.

Core Structure and Stereochemistry

This compound, a derivative of piperidin-2-one, possesses a single stereocenter at the C3 position, conferring it chiral properties. The "(R)" designation indicates the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. The molecule consists of a six-membered lactam ring with an amino group at the third position.

Chemical Structure:

The stereochemistry of this compound is fundamental to its application in pharmaceuticals, as the biological activity of its derivatives is often highly dependent on the specific enantiomeric form.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₅H₁₀N₂O | C₅H₁₁ClN₂O |

| Molecular Weight | 114.15 g/mol [1][2] | 150.61 g/mol [3] |

| CAS Number | 220928-01-8[4] | 406216-02-2[3] |

| Appearance | Solid | White or off-white powder |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

| Optical Rotation | Not available | Not available |

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Data not available |

| ¹³C NMR | Predicted data suggests signals for the carbonyl carbon, the chiral carbon bearing the amino group, and the remaining methylene carbons of the piperidine ring.[4] |

Disclaimer: The NMR data presented is based on computational predictions and has not been experimentally verified from publicly available sources.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through several synthetic routes. The two most prominent methods are the chiral pool synthesis starting from D-glutamic acid and the resolution of a racemic mixture of 3-aminopiperidin-2-one.

Synthesis from D-Glutamic Acid

This method utilizes the inherent chirality of D-glutamic acid to establish the desired stereocenter. The general synthetic workflow is outlined below.

Experimental Protocol: Synthesis from D-Glutamic Acid (Illustrative)

This protocol is a generalized representation based on common synthetic strategies.[5][6][7]

-

Esterification and N-Protection: D-Glutamic acid (1 equivalent) is dissolved in methanol and treated with thionyl chloride (2.2 equivalents) at 0°C, followed by reflux to afford the dimethyl ester. The amino group is then protected, for example, with a Boc group using di-tert-butyl dicarbonate.

-

Reduction of Esters: The resulting N-protected diester is selectively reduced to the corresponding diol using a reducing agent such as sodium borohydride in a suitable solvent like ethanol.

-

Hydroxyl Activation: The primary hydroxyl groups of the diol are activated for subsequent cyclization, typically by conversion to a better leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride in the presence of a base like pyridine.

-

Intramolecular Cyclization: The activated diol undergoes intramolecular cyclization upon treatment with a base (e.g., sodium hydride) to form the protected piperidin-2-one ring.

-

Deprotection: The protecting group on the amino group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield this compound. The product is then typically isolated as its hydrochloride salt for better stability and handling.

Chiral Resolution of Racemic 3-Aminopiperidin-2-one

An alternative approach involves the synthesis of a racemic mixture of 3-aminopiperidin-2-one, followed by resolution to separate the (R)- and (S)-enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Chiral Resolution (Illustrative)

This protocol is a generalized representation based on common resolution procedures.[8][9]

-

Diastereomeric Salt Formation: A solution of racemic 3-aminopiperidin-2-one in a suitable solvent (e.g., ethanol) is treated with a stoichiometric amount of a chiral resolving agent, such as L-tartaric acid.

-

Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. Due to their different physical properties, one diastereomer will selectively crystallize out of the solution upon cooling or solvent evaporation.

-

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to liberate the free this compound.

-

Extraction and Isolation: The free amine is extracted into an organic solvent, and the solvent is removed under reduced pressure to yield the enantiomerically enriched product. The enantiomeric excess (e.e.) is typically determined by chiral HPLC.

Biological Relevance and Signaling Pathways

This compound is a key intermediate in the synthesis of inhibitors for two important drug targets: Dipeptidyl Peptidase IV (DPP-4) and the Calcitonin Gene-Related Peptide (CGRP) receptor.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in glucose homeostasis. Inhibition of DPP-4 increases the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-4 inhibitors a valuable class of drugs for the treatment of type 2 diabetes.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraine by mediating vasodilation and nociceptive transmission. CGRP receptor antagonists block the effects of CGRP, thereby preventing or alleviating migraine attacks.

Conclusion

This compound is a stereochemically defined building block of significant importance in medicinal chemistry and drug development. Its synthesis, primarily from chiral precursors like D-glutamic acid or through efficient resolution techniques, provides access to enantiomerically pure material crucial for the preparation of potent and selective drug candidates. The role of this intermediate in the development of DPP-4 inhibitors for diabetes and CGRP receptor antagonists for migraine highlights its versatility and value in addressing significant unmet medical needs. Further research into novel synthetic routes and applications of this compound and its derivatives is likely to continue to yield new therapeutic agents.

References

- 1. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1892-22-4|3-Aminopiperidin-2-one|BLD Pharm [bldpharm.com]

- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. 1892-22-4 Cas No. | 3-Aminopiperidin-2-one | Apollo [store.apolloscientific.co.uk]

- 6. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound hydrochloride | C5H11ClN2O | CID 50997793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to the Biological Activity of Ornithine Lactam

Disclaimer: Scientific literature extensively covers L-Ornithine lactam, while specific data on the biological activity of its stereoisomer, D-Ornithine lactam, is notably scarce. This guide provides a comprehensive overview of L-Ornithine lactam and contextualizes its potential activities based on related compounds. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to Ornithine Lactam

Ornithine lactam, a cyclic amide derivative of the non-proteinogenic amino acid ornithine, exists as two stereoisomers: L-Ornithine lactam and D-Ornithine lactam. While both share the same chemical formula, their spatial arrangement of atoms differs, which can lead to distinct biological activities. The vast majority of available research focuses on the L-isomer, which is an endogenous metabolite in humans.

L-Ornithine lactam is formed through the dehydration of L-ornithine.[1] It has been identified as a key metabolite in certain metabolic disorders and is also utilized in various industrial applications.

Biological Role and Clinical Significance of L-Ornithine Lactam

Metabolic Marker for HHH Syndrome

Elevated plasma levels of L-Ornithine lactam are a diagnostic indicator for Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, a rare autosomal recessive disorder of the urea cycle.[1] This condition impairs the transport of ornithine into the mitochondrial matrix, leading to a buildup of ornithine in the cytoplasm and its subsequent conversion to L-ornithine lactam.

Biosynthetic Precursor and Synthetic Intermediate

L-Ornithine lactam serves as a biosynthetic precursor for sinefungin, a nucleoside antibiotic.[1] In the realm of synthetic chemistry, it is a valuable intermediate in the synthesis of dipeptidyl peptidase 4 (DPP-4) inhibitors and various signaling peptides.[2][3]

Quantitative Data: L-Ornithine Lactam in Human Plasma

Due to the lack of specific studies on D-Ornithine lactam, quantitative data regarding its biological activity (e.g., IC50, EC50) is unavailable. However, baseline concentrations of the related L-Ornithine lactam have been quantified in healthy individuals.

| Analyte | Matrix | Concentration Range (µM) | Subject Group | Citation |

| L-Ornithine lactam | Human EDTA-plasma | 0.136 - 0.653 | Volunteers (n=30) | [4][5] |

Contextual Biological Activity: Ornithine and Lactams

To infer the potential biological relevance of D-Ornithine lactam, it is useful to examine the roles of its parent molecule, ornithine, and the broader class of lactam-containing compounds.

The Role of Ornithine in Metabolism

L-Ornithine is a key intermediate in the urea cycle , the primary pathway for the disposal of excess nitrogen in ureotelic organisms. It is also a precursor for the synthesis of polyamines like putrescine, spermidine, and spermine, which are crucial for cell growth, differentiation, and DNA stabilization.[6]

Certain gut microbes, such as Clostridium difficile, can metabolize ornithine. C. difficile utilizes an oxidative degradation pathway that involves the racemization of L-ornithine to D-ornithine as a key step.[7]

General Bioactivity of Lactams

The lactam ring is a structural motif found in a wide array of biologically active molecules. The most prominent examples are the β-lactam antibiotics , which include penicillins and cephalosporins. These antibiotics function by inhibiting bacterial cell wall synthesis.

β-Lactam antibiotics mimic the D-alanyl-D-alanine moiety of the peptidoglycan precursors. They form a stable, irreversible covalent bond with the active site serine of penicillin-binding proteins (PBPs), which are essential enzymes (transpeptidases) for cross-linking the bacterial cell wall.[8][9][10] This inhibition leads to a compromised cell wall and, ultimately, bacterial cell lysis.[11][12]

Experimental Protocols

Specific protocols for assessing the biological activity of D-Ornithine lactam are not available in the literature. However, established methods for the detection and quantification of ornithine lactam in biological matrices can be adapted for such studies.

Quantification of Ornithine Lactam in Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of ornithine lactam, as described in studies on its L-isomer.[4][5]

Methodology:

-

Sample Preparation: A known amount of a stable isotope-labeled internal standard (e.g., D6-ornithine-lactam) is added to the plasma sample.

-

Extraction: The analyte and internal standard are extracted and concentrated from the plasma matrix using solid-phase extraction (SPE) with a mixed-mode cation exchange column.

-

Chromatography: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is achieved on a silica-based analytical column operating in Hydrophilic Interaction Liquid Chromatography (HILIC) mode.

-

Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, allowing for sensitive and selective detection.

-

Quantification: A calibration curve is generated using known concentrations of the analyte. The concentration of ornithine lactam in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The biological activity of D-Ornithine lactam remains an unexplored area of research. While its L-isomer is recognized as a metabolite and disease marker, the specific functions of D-Ornithine lactam are unknown. Given the crucial role of D-amino acids in bacterial physiology and the broad spectrum of activity exhibited by lactam-containing molecules, future investigation into D-Ornithine lactam is warranted.

Research should focus on:

-

Screening for Antimicrobial Activity: Investigating whether D-Ornithine lactam exhibits inhibitory effects against various bacterial strains, particularly those that utilize D-amino acids in their cell walls.

-

Enzymatic Inhibition Assays: Testing D-Ornithine lactam against a panel of enzymes, including those involved in amino acid metabolism and cell wall synthesis.

-

Metabolomic Studies: Developing methods to detect and quantify D-Ornithine lactam in biological systems to understand its potential endogenous roles or its formation by microbiota.

Such studies will be crucial in elucidating the biological significance of this understudied molecule and could unveil novel therapeutic applications.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. L-Ornithine lactam hydrochloride - Immunomart [immunomart.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 7. Oxidative ornithine metabolism supports non-inflammatory C. difficile colonization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

(R)-3-Aminopiperidin-2-one: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on its Role and Mechanism of Action in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-3-Aminopiperidin-2-one is a chiral heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry. While not possessing significant intrinsic biological activity, its rigid, three-dimensional structure and the stereospecific presentation of its amino group make it a highly valuable building block for designing potent and selective ligands for various biological targets. This guide explores the core mechanisms of action engendered by this scaffold, focusing on its pivotal role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. We will delve into the molecular interactions, signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to understanding the biological impact of molecules incorporating this key structural motif.

Mechanism of Action as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Scaffold

The (R)-3-aminopiperidinyl moiety is a cornerstone of several potent and selective DPP-4 inhibitors, most notably Linagliptin. DPP-4 is a serine exopeptidase that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are crucial for regulating glucose homeostasis.[1][2][3] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[1][4][5]

Molecular Interaction and Signaling Pathway

Linagliptin, with its (R)-3-aminopiperidinyl group, acts as a competitive, reversible inhibitor of DPP-4.[6] The primary amino group of the piperidine ring is crucial for its activity, forming a key ionic interaction with a glutamate residue (Glu205/Glu206) in the S2 subsite of the DPP-4 active site. This interaction mimics the N-terminus of natural peptide substrates. The rest of the molecule, a xanthine scaffold, occupies the S1 hydrophobic pocket, contributing to the high affinity and selectivity of the compound.[7]

The inhibition of DPP-4 leads to elevated levels of active GLP-1 and GIP.[3] GLP-1, in turn, binds to its G-protein coupled receptor (GPCR) on pancreatic β-cells, initiating a signaling cascade that involves adenylyl cyclase activation, increased intracellular cAMP, and ultimately, enhanced glucose-dependent insulin secretion.[4]

Quantitative Pharmacological Data

The (R)-3-aminopiperidinyl motif contributes to the high potency and selectivity of Linagliptin.

| Compound | Target | Parameter | Value | Species | Reference |

| Linagliptin (BI 1356) | DPP-4 | IC₅₀ | 1 nM | Human | [8] |

| DPP-4 | % Inhibition (5mg dose) | >80% at 24h | Human | [7][9] | |

| DPP-8 | Selectivity vs DPP-4 | >10,000-fold | Human | [7][8] | |

| DPP-9 | Selectivity vs DPP-4 | >40,000-fold | Human | [7] |

Experimental Protocol: DPP-4 Inhibition Assay

This protocol outlines a common fluorescence-based method for determining the inhibitory potency (IC₅₀) of a test compound against DPP-4.[10][11][12][13]

1. Materials and Reagents:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl (pH 8.0) with NaCl and EDTA

-

Test Compound (e.g., containing the this compound scaffold)

-

Positive Control: Sitagliptin or Linagliptin

-

Solvent: DMSO

-

96-well black microplate

-

Fluorescence plate reader (Ex: 350-360 nm, Em: 450-465 nm)

2. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution series in Assay Buffer.

-

Dilute the DPP-4 enzyme to the desired working concentration in ice-cold Assay Buffer.

-

Prepare the Gly-Pro-AMC substrate solution in Assay Buffer (e.g., 200 µM).

-

-

Assay Plate Setup (in triplicate):

-

Inhibitor Wells: Add 30 µL Assay Buffer, 10 µL of the test compound dilution, and 10 µL of diluted DPP-4 enzyme.

-

100% Activity Control: Add 40 µL Assay Buffer and 10 µL of diluted DPP-4 enzyme.

-

Background Wells (No Enzyme): Add 50 µL Assay Buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 50 µL of the DPP-4 substrate solution to all wells to start the reaction.

-

Incubation: Cover the plate and incubate at 37°C for 30 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity of each well.

3. Data Analysis:

-

Subtract the average fluorescence of the background wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Sample Fluorescence / 100% Activity Control Fluorescence))

-

Plot the % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mechanism of Action as a CGRP Receptor Antagonist Scaffold

More recently, the 3-aminopiperidin-2-one core has been identified as a novel scaffold for developing potent, orally bioavailable Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine.[14] CGRP is a neuropeptide that plays a critical role in the pathophysiology of migraine, and blocking its receptor is a validated therapeutic strategy.[15]

Molecular Interaction and Signaling Pathway

The CGRP receptor is a complex of two proteins: the Calcitonin Receptor-Like Receptor (CLR), a Class B GPCR, and Receptor Activity-Modifying Protein 1 (RAMP1).[16] Both are required for CGRP binding and receptor function. Small molecule antagonists, including those based on the 3-aminopiperidin-2-one scaffold, are non-peptide inhibitors that bind to the receptor complex, preventing CGRP from docking and activating it.[17] This blockade prevents the downstream signaling cascade, which involves the G-protein Gαs, activation of adenylyl cyclase, and production of cAMP, ultimately leading to effects like vasodilation.[18]

Quantitative Pharmacological Data

Recent studies have identified novel 3-aminopiperidin-2-one derivatives with high affinity for the CGRP receptor. For instance, compound 23 from a 2024 study by Bell et al. demonstrated significant potency.

| Compound | Target | Parameter | Value | Species | Reference |

| Compound 23 | CGRP Receptor | Affinity (Kᵢ) | Potent (specific value not publicly disclosed) | N/A | [14] |

| MK-3207 | CGRP Receptor | Kᵢ | 0.024 nM | Human | [15] |

Experimental Protocol: CGRP Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine a compound's affinity (Kᵢ) for the CGRP receptor.[18]

1. Materials and Reagents:

-

Membrane Preparation: Cell membranes from a cell line expressing the human CGRP receptor (CLR/RAMP1), e.g., SK-N-MC cells.

-

Radioligand: [¹²⁵I]-CGRP.

-

Assay Buffer: Tris-HCl, MgCl₂, Bovine Serum Albumin (BSA), and protease inhibitors (pH 7.4).

-

Test Compound: 3-aminopiperidin-2-one derivative.

-

Non-specific binding control: High concentration of unlabeled CGRP (e.g., 1 µM).

-

GF/C glass fiber filters.

-

Scintillation fluid and counter or gamma counter.

2. Procedure:

-

Membrane Preparation: Homogenize cells in cold buffer and centrifuge to pellet membranes. Resuspend the pellet in Assay Buffer and determine protein concentration.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

-

Membrane preparation (10-50 µg protein).

-

Fixed concentration of [¹²⁵I]-CGRP (e.g., 25-50 pM).

-

Varying concentrations of the test compound.

-

For non-specific binding wells, add 1 µM unlabeled CGRP instead of the test compound.

-

-

Incubation: Incubate the mixture at room temperature for 2 hours to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through GF/C filters.

-

Washing: Wash filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Other Potential Mechanisms: Inhibition of Fas-Induced Apoptosis

The 2-oxopiperidin-3-yl scaffold, closely related to this compound, is also found in compounds designed to modulate apoptosis. Specifically, N-(2-oxopiperidin-3-yl)dodecanamide has been shown to inhibit Fas-induced apoptosis.

The Fas receptor (Fas), a member of the tumor necrosis factor receptor family, is a key regulator of apoptosis.[19] Upon binding its ligand (FasL), Fas trimerizes and recruits the Fas-Associated Death Domain (FADD) adapter protein. FADD, in turn, recruits pro-caspase-8, leading to its activation. Active caspase-8 can then either directly activate downstream effector caspases (like caspase-3) or cleave the protein Bid, initiating the mitochondrial pathway of apoptosis.[20] Inhibition of this pathway can prevent programmed cell death. While the precise binding site of N-(2-oxopiperidin-3-yl)dodecanamide is not detailed, its action interrupts this lethal cascade.

Conclusion

This compound is a quintessential example of a privileged scaffold that, while inert on its own, provides a critical structural and stereochemical foundation for high-affinity interactions with diverse and important biological targets. Its incorporation into DPP-4 inhibitors like Linagliptin has led to a successful therapy for type 2 diabetes by modulating the incretin system. Furthermore, its emergence as a core for a new class of CGRP receptor antagonists highlights its versatility and ongoing importance in the quest for novel therapeutics for conditions like migraine. The ability of this single, relatively simple chiral motif to anchor potent inhibitors for both a serine protease and a complex GPCR demonstrates its significant value to the field of drug discovery and development.

References

- 1. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]

- 7. Linagliptin: dpp-4 inhibition in the treatment of type 2 diabetes mellitus - MedCrave online [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Linagliptin: a new DPP-4 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 12. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. publications.aston.ac.uk [publications.aston.ac.uk]

- 18. benchchem.com [benchchem.com]

- 19. FAS mediates apoptosis, inflammation, and treatment of pathogen infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Therapeutic Promise of 3-Aminopiperidin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminopiperidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Its inherent structural features, including a lactam ring and a chiral amino group, provide a versatile platform for the development of novel therapeutics targeting a variety of diseases. This technical guide provides an in-depth overview of the therapeutic potential of 3-aminopiperidin-2-one derivatives, with a focus on their application as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine, and their emerging roles in cytoprotection and anti-cancer therapy. This document details the synthesis, biological activity, and mechanisms of action of these promising compounds, supported by quantitative data, experimental protocols, and pathway visualizations.

CGRP Receptor Antagonism for Migraine Therapy

Migraine is a debilitating neurological disorder characterized by severe headaches, and CGRP is a key neuropeptide implicated in its pathophysiology.[1] The development of small molecule CGRP receptor antagonists has marked a significant advancement in migraine treatment. Derivatives of 3-aminopiperidin-2-one have been instrumental in the discovery of potent and orally bioavailable CGRP receptor antagonists.[2]

Mechanism of Action

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[3] Upon binding of CGRP, the receptor activates Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[3][4] This signaling cascade leads to the activation of Protein Kinase A (PKA) and subsequent downstream effects, including vasodilation, a key event in migraine pathogenesis.[4] 3-Aminopiperidin-2-one-based antagonists act by competitively blocking the binding of CGRP to its receptor, thereby inhibiting this signaling pathway.[5]

Structure-Activity Relationship (SAR) and Quantitative Data

Extensive SAR studies have been conducted to optimize the potency and pharmacokinetic properties of 3-aminopiperidin-2-one-based CGRP receptor antagonists. Modifications at various positions of the core scaffold have led to the identification of compounds with nanomolar binding affinities.

Table 1: In Vitro Activity of 3-Aminopiperidin-2-one Derivatives as CGRP Receptor Antagonists

| Compound ID | R1 Group | R2 Group | CGRP Receptor Binding IC50 (nM) | Reference |

| Lead Structure (4) | Phenyl | H | Moderate Potency | [2] |

| Compound 23 | Substituted Phenyl | Modified Acyl | High Potency | [2] |

| MK-0974 | 2,3-difluorophenyl | N-(4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide) | 0.2 (human) | [6] |

Note: This table is a representative summary. For detailed SAR, refer to the cited literature.

Experimental Protocols

A general synthetic route involves the coupling of a functionalized 3-aminopiperidin-2-one core with various carboxylic acids and other moieties. The synthesis of the chiral 3-aminopiperidin-2-one core can be achieved from amino acid precursors like ornithine.[7]

Protocol for Amide Coupling:

-

To a solution of the 3-aminopiperidin-2-one derivative in a suitable solvent (e.g., DMF), add the desired carboxylic acid, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture by quenching with water and extracting with an organic solvent.

-

Purify the crude product by column chromatography to obtain the final CGRP receptor antagonist.

The affinity of the synthesized compounds for the CGRP receptor is typically determined using a competitive binding assay with radiolabeled CGRP.

Protocol:

-

Prepare cell membranes from a cell line stably expressing the human CGRP receptor (e.g., SK-N-MC cells).

-

Incubate the cell membranes with a fixed concentration of a radiolabeled CGRP ligand (e.g., [125I]-CGRP) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filter-bound complex using a gamma counter.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Cytoprotective and Anti-Apoptotic Potential

Recent studies have highlighted the potential of 3-aminopiperidin-2-one derivatives in protecting cells from various stressors, suggesting their utility in conditions associated with oxidative stress and apoptosis.

Cytoprotective Effects of 3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones

Derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one have demonstrated significant cytoprotective activity in vitro.[8][9] This activity is often associated with their antioxidant and antiradical properties.[8]

Table 2: Cytoprotective Activity of 3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one Derivatives

| Compound ID | Arylmethylamino Substituent | Cell Viability (% of control) | Reference |

| 3a | Benzylamino | Data not explicitly tabulated in abstract | [8] |

| 3d | 3-Nitrobenzylamino | Data not explicitly tabulated in abstract | [8] |

| 3h | 4-Fluorobenzylamino | Data not explicitly tabulated in abstract | [8] |

Note: The referenced articles indicate pronounced cytoprotective activity, but specific quantitative data in a tabular format was not available in the abstracts. Readers are encouraged to consult the full papers.

Anti-Apoptotic Activity of N-(2-oxopiperidin-3-yl)dodecanamide

N-(2-oxopiperidin-3-yl)dodecanamide, a derivative of 3-aminopiperidin-2-one, has been reported to inhibit Fas-induced apoptosis. The Fas receptor is a key initiator of the extrinsic apoptosis pathway.

The extrinsic apoptosis pathway is initiated by the binding of Fas ligand (FasL) to the Fas receptor (FasR), leading to the recruitment of FADD and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). This complex activates caspase-8, which in turn activates downstream effector caspases like caspase-3, leading to apoptosis. It is hypothesized that N-(2-oxopiperidin-3-yl)dodecanamide may interfere with one or more steps in this cascade.

The intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins, is another potential target.[10] Cellular stress leads to the activation of pro-apoptotic proteins like Bax and Bak, which cause mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[11] Cytochrome c then activates caspase-9 and the downstream caspase cascade. Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent MOMP. It is possible that some 3-aminopiperidin-2-one derivatives could modulate the activity of Bcl-2 family proteins.

Experimental Protocols

The MTT assay is a colorimetric assay used to assess cell viability.[12]

Protocol:

-

Cell Seeding: Seed cells (e.g., NIH/3T3 fibroblasts) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[13]

-

Induction of Stress and Treatment: Induce cellular stress (e.g., using an oxidizing agent like hydrogen peroxide) in the presence and absence of varying concentrations of the test 3-aminopiperidin-2-one derivatives. Include a vehicle control and a positive control (a known cytoprotective agent).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Future Directions and Conclusion

The 3-aminopiperidin-2-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While significant progress has been made in the development of CGRP receptor antagonists for migraine, the exploration of their potential in other therapeutic areas is still in its early stages. The demonstrated cytoprotective and anti-apoptotic activities warrant further investigation to elucidate their precise mechanisms of action and to identify novel derivatives with enhanced potency and selectivity. Future research should focus on:

-

Expansion of SAR studies: Synthesizing and screening a wider range of derivatives to identify compounds with improved activity against various targets.

-

In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways involved in the cytoprotective and anti-apoptotic effects of these compounds.

-

In vivo efficacy studies: Evaluating the therapeutic potential of promising derivatives in relevant animal models of disease.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. altmeyers.org [altmeyers.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1 H)-Ones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oaepublish.com [oaepublish.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

The Emergence of (R)-3-Aminopiperidin-2-one: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (R)-3-aminopiperidin-2-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block in the design of innovative therapeutics. Its unique structural features, including a chiral center and a lactam ring with a strategically positioned amino group, have enabled the development of potent and selective modulators of various biological targets. This technical guide delves into the discovery and history of this important chemical entity, with a focus on its pivotal role in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine and Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes.

A Tale of Two Targets: From Diabetes to Migraine

The history of this compound in medicinal chemistry is not a linear path to a single blockbuster drug, but rather a story of its adaptable nature, finding applications in distinct therapeutic areas as our understanding of disease pathology has evolved.

The Rise as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Backbone

The 3-aminopiperidine moiety, a close structural relative of this compound, first gained significant attention in the early 2000s as a key component of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These agents are a class of oral hypoglycemics for the treatment of type 2 diabetes. The primary amino group of the 3-aminopiperidine scaffold was found to interact with the active site of the DPP-4 enzyme, mimicking the N-terminus of its natural substrates, the incretin hormones GLP-1 and GIP.

While comprehensive structure-activity relationship (SAR) data for a wide array of this compound derivatives as DPP-4 inhibitors is not extensively compiled in single public sources, the broader class of 3-aminopiperidines has been thoroughly investigated. Key findings from these studies informed the general understanding of the pharmacophore.

Table 1: Key Structural-Activity Relationship (SAR) Insights for 3-Aminopiperidine-based DPP-4 Inhibitors

| Structural Feature | Impact on Activity | Rationale |

| (R)-Stereochemistry at C3 | Generally preferred | Optimal orientation of the amino group for interaction with the catalytic triad of DPP-4. |

| Free Primary Amine at C3 | Essential for activity | Forms a salt bridge with key acidic residues (e.g., Glu205, Glu206) in the S2 subsite of DPP-4. |

| Substitutions on the Piperidine Nitrogen (N1) | Modulates potency and PK | Large, hydrophobic groups can occupy the S1 pocket of the enzyme, enhancing potency. Also, a key site for tuning pharmacokinetic properties. |

| Modifications to the Piperidine Ring | Generally disfavored | The piperidine ring acts as a rigid scaffold to correctly position the key interacting groups. |

A New Chapter: CGRP Receptor Antagonists for Migraine

More recently, the this compound scaffold has been instrumental in the discovery of a novel class of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the acute treatment of migraine.[1][2] A seminal publication in 2024 by Staas et al. from Merck described the invention of a series of 3-amino-piperidin-2-one-based CGRP receptor antagonists.[2] This work highlighted how unexpected structure-activity observations led to the development of a moderately potent lead structure, which, through a series of modifications including ring contraction and inversion of stereocenters, resulted in compounds with significantly improved CGRP receptor affinity.[2]

This research culminated in the identification of compound 23, a potent and orally bioavailable CGRP receptor antagonist, showcasing the potential of this scaffold in a new therapeutic indication.[2] The development of these compounds was a significant step forward, as CGRP is a key neuropeptide implicated in the pathophysiology of migraine.[1]

Table 2: Representative Data for a Lead this compound Based CGRP Receptor Antagonist

| Compound | CGRP Receptor Affinity (Ki, nM) | Oral Bioavailability (%) | Target |

| Lead Compound 4 | Moderately Potent | - | CGRP Receptor |

| Optimized Compound 23 | Highly Potent | Orally Bioavailable | CGRP Receptor |

Note: Specific quantitative values for Ki and oral bioavailability for these specific compounds are not publicly available in the provided search results and would require access to the full publication and its supplementary data.

Signaling Pathways and Mechanisms of Action

The therapeutic utility of this compound derivatives stems from their ability to potently and selectively inhibit their respective targets, thereby modulating key signaling pathways involved in disease.

CGRP Receptor Antagonism in Migraine

In the context of migraine, CGRP is a neuropeptide that is released from trigeminal nerve endings and is a potent vasodilator. It plays a crucial role in pain transmission and neurogenic inflammation, both of which are central to the pathology of migraine. This compound-based antagonists block the CGRP receptor, preventing the downstream signaling cascade that leads to vasodilation and pain signaling.

DPP-4 Inhibition and the Incretin Effect

In type 2 diabetes, DPP-4 inhibitors work by prolonging the action of incretin hormones, primarily GLP-1 and GIP. These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. DPP-4 rapidly degrades active GLP-1 and GIP. By inhibiting DPP-4, this compound-based drugs increase the circulating levels of active incretins, leading to improved glycemic control.

Key Experimental Protocols

The discovery and optimization of this compound derivatives relied on robust and reproducible in vitro assays to determine their potency and selectivity.

CGRP Receptor Binding Assay

A common method to determine the affinity of a compound for the CGRP receptor is a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the CGRP receptor.

Materials:

-

Cell membranes expressing the human CGRP receptor.

-

Radioligand (e.g., [125I]-CGRP).

-

Test compound (e.g., this compound derivative).

-

Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

DPP-4 Inhibition Assay

The inhibitory activity of compounds against DPP-4 is typically measured using a fluorogenic substrate.

Objective: To determine the IC50 of a test compound for the DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme.

-

Fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Test compound (e.g., this compound derivative).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, pre-incubate the DPP-4 enzyme with varying concentrations of the test compound for a short period (e.g., 15 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time (kinetic read) or at a fixed time point (endpoint read) using a fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm).

-

The rate of fluorescence increase is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its journey from the core of DPP-4 inhibitors for diabetes to the heart of CGRP receptor antagonists for migraine underscores its versatility and importance in modern medicinal chemistry. The continued exploration of this and related scaffolds will undoubtedly lead to the development of new and improved treatments for a range of human diseases. The detailed understanding of its SAR, the signaling pathways it modulates, and the experimental protocols used for its evaluation are essential for any researcher or drug development professional working in these and related fields.

References

The (R)-3-Aminopiperidin-2-one Scaffold: A Privileged Pharmacophore in Modern Drug Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

The (R)-3-aminopiperidin-2-one moiety and its parent structure, 3-aminopiperidine, represent a highly valued pharmacophore in medicinal chemistry. This scaffold's unique conformational rigidity, combined with the stereospecific presentation of a key amino group, allows for potent and selective interactions with a variety of biological targets. Its presence is a hallmark of several successful therapeutic agents, highlighting its importance as a "privileged scaffold" in drug discovery. This guide provides a comprehensive overview of its synthesis, mechanisms of action across different therapeutic areas, and the experimental protocols used in its development.

Synthesis of the this compound Core

The chiral synthesis of the this compound core is a critical step in the development of drugs that utilize this pharmacophore. Several methodologies have been established, ranging from classical chemical synthesis to modern biocatalytic approaches.

Chemical Synthesis from Amino Acid Precursors

A common and well-documented approach involves the cyclization of chiral amino acid derivatives. For instance, (R)-2,5-diaminopentanoic acid hydrochloride (a derivative of D-ornithine) can be used as a starting material.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established patent literature[1][2].

-

Esterification: (R)-2,5-diaminopentanoic acid hydrochloride (1 equivalent) is suspended in methanol. Acetyl chloride (approximately 2 equivalents) in methanol is added slowly at a temperature between 0°C and 10°C. The mixture is then heated to between 50°C and 60°C to form (R)-methyl 2,5-diaminopentanoate dihydrochloride.

-

Cyclization: The resulting (R)-methyl 2,5-diaminopentanoate dihydrochloride (1 equivalent) is dissolved in methanol. Sodium methoxide (approximately 2-3 equivalents) in methanol is added at a temperature between -10°C and 0°C. The reaction mixture is then heated to between 45°C and 70°C, leading to the formation of this compound.

-

Isolation: Upon completion of the reaction, the mixture is cooled. The product, this compound hydrochloride, often precipitates and can be isolated by filtration.

Biocatalytic and Enzymatic Synthesis

More recent "green chemistry" approaches utilize enzyme cascades to achieve high stereoselectivity under mild conditions. These methods often start from bio-renewable amino acids[3].

Experimental Protocol: Chemoenzymatic Synthesis of Protected (R)-3-Aminopiperidine

This protocol outlines a multi-enzyme cascade approach[3].

-

Substrate Preparation: N-Cbz-protected L-ornithinol is prepared from the natural amino acid L-ornithine.

-

Oxidation: The amino alcohol substrate is oxidized using a variant of the galactose oxidase (GOase) enzyme to form an intermediate aldehyde.

-

Reductive Amination: An imine reductase (IRED) enzyme is then used to facilitate an intramolecular reductive amination of the aldehyde, forming the cyclic L-3-N-Cbz-aminopiperidine (which corresponds to the (R)-enantiomer).

-

One-Pot Reaction: To prevent the racemization of labile intermediates, the oxidation and reductive amination steps are streamlined into a one-pot reaction, ensuring high enantiopurity of the final product.

References

- 1. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

Spectroscopic Analysis of (R)-3-Aminopiperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminopiperidin-2-one, a chiral cyclic amino acid analog, serves as a valuable building block in medicinal chemistry and drug discovery. Its stereochemistry and functional groups—a secondary lactam, a primary amine, and a chiral center—necessitate thorough spectroscopic characterization for structural confirmation, purity assessment, and quality control. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. Due to the limited availability of public experimental spectral data for this specific enantiomer, this document presents predicted spectroscopic data based on established chemical principles. It also includes detailed, generalized experimental protocols for acquiring the necessary spectroscopic information.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar structures and standard spectroscopic principles, offering a reliable reference for characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J in Hz) |

| H1 (N-H, amide) | 7.5 - 8.5 | Broad Singlet | - |

| H3 (CH -NH₂) | 3.3 - 3.6 | Doublet of Doublets | J = 10, 4 |

| H5 (CH ₂) | 2.9 - 3.2 | Multiplet | - |

| H6 (CH ₂) | 2.0 - 2.3 | Multiplet | - |

| H4 (CH ₂) | 1.7 - 2.0 | Multiplet | - |

| NH₂ (primary amine) | 1.5 - 2.5 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (C=O, amide) | 172 - 176 |

| C3 (C H-NH₂) | 50 - 55 |

| C5 (C H₂) | 40 - 45 |

| C6 (C H₂) | 28 - 33 |

| C4 (C H₂) | 20 - 25 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3300 | Medium |

| N-H Stretch (Primary Amine) | 3300 - 3400 (doublet) | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| N-H Bend (Primary Amine) | 1590 - 1650 | Medium |

Table 4: Predicted Mass Spectrometry (Electrospray Ionization - ESI-MS) Data

| m/z Value | Ion Assignment | Notes |

| 115.08 | [M+H]⁺ | Molecular ion peak (protonated) |

| 98.08 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecular ion |

| 87.06 | [M+H - CO]⁺ | Loss of carbon monoxide from the protonated molecular ion |

| 70.07 | [M+H - NH₃ - CO]⁺ | Subsequent loss of ammonia and carbon monoxide |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments required for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.[] Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately -2 to 12 ppm.[]

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[]

-

Set the relaxation delay to 1-2 seconds.[]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 0 to 200 ppm.

-

A higher number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.[]

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[]

-

Thin Film: Dissolve the sample in a volatile solvent, cast a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[]

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended for this polar molecule.

-

Data Acquisition (ESI-MS):

-

Set the ionization mode to positive ion mode to detect the protonated molecule [M+H]⁺.[]

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

For fragmentation data (MS/MS), select the [M+H]⁺ ion (m/z 115.08) as the precursor and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of (R)-3-Aminopiperidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminopiperidin-2-one hydrochloride is a chiral heterocyclic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its rigid, piperidinone scaffold and the presence of a primary amine make it a valuable intermediate for creating molecules with specific stereochemistry, which is often crucial for therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound hydrochloride, along with detailed experimental protocols and an examination of its role in key biological signaling pathways.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-aminopiperidin-2-one. The hydrochloride form enhances the compound's stability and solubility in aqueous media.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClN₂O | [1] |

| Molecular Weight | 150.61 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | Data for the specific (R)-enantiomer hydrochloride is not readily available. The related (S)-3-aminopiperidin-2-one hydrochloride has a melting point of 180-203°C (with decomposition). The related 3-Aminopiperidine-2,6-dione hydrochloride has a melting point of 245°C. | |

| Solubility | Soluble in polar solvents such as water, methanol, and DMSO.[2] | |

| pKa | Not available | |

| LogP | A LogP of 0.58140 has been reported for the related 3-Aminopiperidine-2,6-dione hydrochloride. | [2] |

Synthesis

The synthesis of this compound hydrochloride is primarily achieved through the cyclization of a chiral precursor. A common route involves the use of (R)-2,5-diaminopentanoic acid hydrochloride or its methyl ester derivative, (R)-methyl-2,5-diaminopentanoate dihydrochloride.[3] The synthesis generally proceeds via an intramolecular cyclization to form the piperidinone ring, followed by the addition of hydrochloric acid to yield the hydrochloride salt.[3]

Experimental Protocols

Synthesis of this compound hydrochloride

A representative synthesis involves the cyclization of (R)-methyl-2,5-diaminopentanoate dihydrochloride.[3]

Methodology:

-

(R)-methyl-2,5-diaminopentanoate dihydrochloride is treated with a base, such as sodium methoxide, in a suitable solvent like methanol. This step facilitates the intramolecular cyclization.

-

The reaction mixture is typically stirred at a controlled temperature to promote the formation of this compound.

-

Upon completion of the cyclization, hydrochloric acid is added to the reaction mixture. This protonates the amino group, forming the hydrochloride salt and aiding in its precipitation and purification.

-

The resulting solid, this compound hydrochloride, is then isolated by filtration, washed, and dried.

Caption: Synthesis of this compound hydrochloride.

Analytical Methods

The enantiomeric purity of 3-aminopiperidine derivatives is crucial for their use in pharmaceuticals. Chiral HPLC is the standard method for this analysis. Often, derivatization is employed to improve the chromatographic properties and UV detection of the analyte.[4][5]

Methodology:

-

Derivatization: React this compound hydrochloride with a chiral derivatizing agent, such as the acid chloride of a protected amino acid, or a non-chiral agent like benzoyl chloride if a chiral column is used for separation.[4] This step introduces a chromophore for UV detection and can create diastereomers that are separable on a standard HPLC column.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase (e.g., polysaccharide-based or protein-based) is essential for separating the enantiomers directly or their diastereomeric derivatives.

-

Mobile Phase: A mixture of organic solvents (e.g., hexane, isopropanol, ethanol) with additives like trifluoroacetic acid or diethylamine to improve peak shape.

-

Detection: UV detection at a wavelength appropriate for the derivatized compound.

-

-

Analysis: The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess (e.e.).

Caption: Chiral HPLC analysis workflow.

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound hydrochloride.

Methodology:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Interpretation:

-

¹H NMR: Expect to see signals corresponding to the protons on the piperidinone ring and the amine protons. The chemical shifts, splitting patterns (multiplicity), and integration values will be consistent with the proposed structure.

-

¹³C NMR: Expect to see signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the lactam.

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Methodology:

-

Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI), to generate ions of the molecule.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).

-

Data Interpretation: The mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight. Fragmentation patterns can also be analyzed to provide structural information.

Biological Significance and Signaling Pathways

This compound hydrochloride is a key intermediate in the synthesis of inhibitors for two important drug targets: Dipeptidyl Peptidase IV (DPP-IV) and the Calcitonin Gene-Related Peptide (CGRP) receptor.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and reduced glucagon release, which helps to control blood glucose levels in type 2 diabetes.

Caption: DPP-IV inhibition pathway.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

The CGRP receptor is involved in pain signaling and is a key target for the treatment of migraine. Antagonists of the CGRP receptor block the action of CGRP, a neuropeptide that is released during a migraine attack and causes vasodilation and inflammation. The CGRP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway, leading to an increase in intracellular cyclic AMP (cAMP).

Caption: CGRP receptor antagonism pathway.

Experimental Assays for Biological Activity

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.[6][7]

Methodology:

-

Reagents: Human recombinant DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer, and the test compound (dissolved in DMSO).

-

Procedure: a. In a 96-well plate, add the DPP-IV enzyme to the assay buffer. b. Add various concentrations of the test compound. c. Pre-incubate the enzyme and inhibitor. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader. The fluorescence is generated upon cleavage of the substrate by DPP-IV.

-

Data Analysis: The rate of reaction is proportional to the enzyme activity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

Caption: DPP-IV inhibition assay workflow.

This assay determines the affinity of a compound for the CGRP receptor.[8][9]

Methodology:

-

Reagents: Cell membranes expressing the CGRP receptor, a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP), assay buffer, and the test compound.

-

Procedure: a. In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled CGRP ligand and varying concentrations of the test compound. b. Allow the binding to reach equilibrium. c. Separate the bound and free radioligand by rapid filtration through a glass fiber filter. d. Wash the filters to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition binding curve, from which the IC₅₀ and the inhibition constant (Ki) of the test compound can be calculated.

Caption: CGRP receptor binding assay workflow.

Conclusion

This compound hydrochloride is a compound of significant interest in medicinal chemistry due to its utility as a chiral building block for potent and selective enzyme inhibitors and receptor antagonists. A thorough understanding of its chemical properties, synthesis, and analytical methods is essential for its effective application in drug discovery and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this important molecule. Further investigation into its physicochemical properties, such as its precise melting point and pKa, would be beneficial for a more complete characterization.

References

- 1. 406216-02-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of (R)-3-Aminopiperidin-2-one in the Advancement of DPP-4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus. A key structural motif in several potent and selective DPP-4 inhibitors is the (R)-3-aminopiperidine scaffold. This in-depth technical guide elucidates the critical role of (R)-3-aminopiperidin-2-one as a pivotal precursor in the synthesis of this essential chiral building block. We will explore its synthesis, its conversion to (R)-3-aminopiperidine, and its subsequent incorporation into leading DPP-4 inhibitors such as alogliptin and linagliptin. This guide will provide a comprehensive overview of the structure-activity relationships, quantitative pharmacological data, and detailed experimental protocols, offering valuable insights for professionals in the field of drug discovery and development.

Introduction: The Significance of the (R)-3-Aminopiperidine Moiety

The inhibition of the DPP-4 enzyme is a validated therapeutic strategy for type 2 diabetes.[1] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

A common feature among several second-generation DPP-4 inhibitors is the presence of a chiral (R)-3-aminopiperidine moiety. This structural element has been shown to be crucial for potent and selective inhibition of the DPP-4 enzyme.[2][3] The synthesis of enantiomerically pure (R)-3-aminopiperidine is, therefore, a critical step in the manufacturing of these important antidiabetic drugs. This compound has been established as a key intermediate in the efficient synthesis of this vital chiral amine.

The Synthetic Pathway: From D-Ornithine to DPP-4 Inhibitors

The journey from a readily available chiral starting material to the final active pharmaceutical ingredient involves a multi-step synthetic sequence. This compound serves as a crucial link in this chain, enabling the efficient and stereospecific production of the desired (R)-3-aminopiperidine scaffold.

Synthesis of this compound Hydrochloride

The synthesis of the pivotal intermediate, this compound hydrochloride, typically commences from the naturally occurring amino acid, D-ornithine, which provides the desired stereochemistry.

Reduction to (R)-3-Aminopiperidine Dihydrochloride

The lactam functionality of this compound hydrochloride is subsequently reduced to afford the desired (R)-3-aminopiperidine dihydrochloride. This reduction is a critical step and is most commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

References

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-3-Aminopiperidin-2-one: A Versatile Chiral Building Block for Novel Therapeutics

(R)-3-Aminopiperidin-2-one is a valuable chiral heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, piperidinone core, combined with a strategically positioned chiral amino group, makes it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, reactivity, and its application in the development of novel compounds targeting various diseases.

Physicochemical Properties

This compound is a solid at room temperature with the following computed and experimental properties.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | PubChem[1] |

| Molecular Weight | 114.15 g/mol | PubChem[1] |

| Appearance | Slightly pale yellow to yellow crystal or powder | ChemicalBook[2] |

| Boiling Point | 125-135 °C (at 2-3 Torr) | ChemicalBook[3] |

| Density | 1.071±0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Storage Temperature | -20°C | Sigma-Aldrich |

| SMILES | C1CC(C(=O)NC1)N | PubChem[1] |

| InChIKey | YCCMTCQQDULIFE-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

The synthesis of this compound hydrochloride is a key process for obtaining this valuable building block. One common method involves the cyclization of an (R)-methyl 2,5-diaminopentanoate dihydrochloride intermediate.

Experimental Protocol: Synthesis of this compound hydrochloride